25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane
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Overview
Description
25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane is an organic compound characterized by its unique structure, which includes an iodine atom and multiple ether linkages
Preparation Methods
The synthesis of 25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane typically involves organic synthesis techniques. One common method includes the iodination of a precursor compound containing multiple ether linkages. The reaction conditions often require the presence of an iodine source, such as iodine monochloride, and a suitable solvent like dichloromethane . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Scientific Research Applications
25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane is primarily based on its ability to interact with various molecular targets through its iodine atom and ether linkages. These interactions can influence biological pathways and chemical reactions, making it a valuable tool in research .
Comparison with Similar Compounds
Similar compounds to 25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane include:
25-Azido-2,5,8,11,14,17,20,23-octaoxapentacosane: This compound features an azido group instead of an iodine atom, offering different reactivity and applications.
2,5,8,11,14,17,20,23,26-nonaoxaoctacosane-28-thiol: This compound contains a thiol group, providing unique properties for use in thiol-ene reactions and other applications.
The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35IO8/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h2-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXRPFVSPCNWEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35IO8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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